Erinacine Q

Description

Classification within Cyathane Diterpenoids

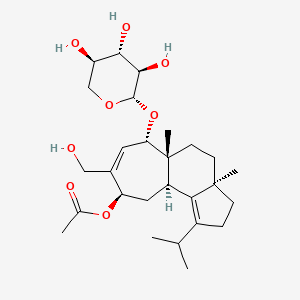

Cyathane diterpenoids are characterized by a 5-6-7 tricyclic carbon scaffold and are exclusively produced by basidiomycete fungi. Erinacine Q belongs to this class and is distinguished by its xyloside moiety and a hydroxymethyl group at the C-8 position (Fig. 1). Its structure was confirmed via NMR spectroscopy and chemical derivation from erinacine P, which differs by a formyl group at C-8.

Table 1: Structural Comparison of this compound with Related Compounds

Discovery and Historical Context

This compound was first reported in 2002 by Kenmoku et al., who isolated it from a liquid culture of H. erinaceum strain YB4-6237. The discovery utilized silica gel chromatography and isotopic labeling experiments with [1-¹³C]-D-glucose to trace its biosynthetic pathway. This work clarified its role as a precursor to erinacine C via erinacine P, establishing a critical link in cyathane biosynthesis.

Natural Occurrence in Hericium Species

Distribution in Mycelial Tissues

This compound is predominantly found in the mycelium of H. erinaceum, with negligible amounts in fruiting bodies. Studies using HPLC-MS detected this compound in mycelial extracts cultured in both Complex (5% glucose, peptone) and Minimal (calcium sulfate) media, though yields varied significantly.

Environmental Factors Affecting Production

Substrate composition profoundly influences this compound production:

- Complex Media : Higher carbon/nitrogen ratios promote erinacine C synthesis, reducing this compound accumulation.

- Minimal Media : Limited nutrients favor this compound retention, with yields up to 1.2 mg/g dry weight.

Temperature (22–25°C) and agitation (150 rpm) further optimize production in submerged cultures.

Relationship to Other Erinacine Compounds

This compound occupies a central position in the biosynthetic pathway of H. erinaceum cyathanes (Fig. 2):

- Precursor Role : Reduction of erinacine P’s formyl group yields this compound.

- Conversion to Erinacine C : Oxidative steps transform this compound into erinacine C, a compound with demonstrated NGF-stimulating activity.

- Structural Analogues : Erinacines A, S, and U share the cyathane core but differ in oxygenation and glycosylation patterns.

Significance in Natural Product Chemistry

This compound exemplifies the chemical diversity of fungal diterpenoids. Its discovery highlighted three key advancements:

- Biosynthetic Insights : Isotopic labeling studies elucidated the conversion of glucose to cyathane intermediates, providing a model for fungal secondary metabolism.

- Bioactivity Potential : While direct NGF stimulation remains unconfirmed for this compound, its structural similarity to active analogues like erinacine A suggests untapped pharmacological value.

- Synthetic Challenges : The compound’s complex tricyclic skeleton and stereochemistry have inspired efforts toward total synthesis, though no successful routes have been published.

Properties

Molecular Formula |

C27H42O8 |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

[(3aR,5aR,6S,9R,10aR)-8-(hydroxymethyl)-3a,5a-dimethyl-1-propan-2-yl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,9,10,10a-octahydrocyclohepta[e]inden-9-yl] acetate |

InChI |

InChI=1S/C27H42O8/c1-14(2)17-6-7-26(4)8-9-27(5)18(22(17)26)11-20(34-15(3)29)16(12-28)10-21(27)35-25-24(32)23(31)19(30)13-33-25/h10,14,18-21,23-25,28,30-32H,6-9,11-13H2,1-5H3/t18-,19-,20-,21+,23+,24-,25+,26-,27-/m1/s1 |

InChI Key |

BNEKFVWNEHVFNT-JGSLRZJPSA-N |

Isomeric SMILES |

CC(C)C1=C2[C@H]3C[C@H](C(=C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)CO)OC(=O)C |

Canonical SMILES |

CC(C)C1=C2C3CC(C(=CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)CO)OC(=O)C |

Synonyms |

erinacine Q |

Origin of Product |

United States |

Scientific Research Applications

Neuroprotective Effects

Erinacine Q, along with other erinacines, has been shown to stimulate the synthesis of nerve growth factor (NGF), which plays a crucial role in the survival and growth of neurons. Studies have demonstrated that erinacines can significantly enhance NGF production in vitro. For instance, this compound has been reported to induce NGF synthesis effectively, contributing to its neuroprotective effects against neurodegenerative conditions.

Key Findings:

- NGF Induction : this compound stimulates NGF synthesis, which is vital for neuronal health and function .

- Neuroprotection : It protects against oxidative stress and promotes neuronal survival in models of neurodegeneration .

Cognitive Enhancement

Research indicates that this compound may improve cognitive functions by enhancing synaptic plasticity and promoting neuronal differentiation. These effects are particularly relevant for age-related cognitive decline and conditions like Alzheimer’s disease.

Case Studies:

- Animal Models : In studies involving mice, administration of this compound led to improved performance in memory tasks, suggesting potential applications in treating cognitive impairments associated with aging .

- Mechanistic Insights : this compound has been observed to activate signaling pathways related to brain-derived neurotrophic factor (BDNF), which is crucial for learning and memory processes .

Therapeutic Applications

The therapeutic potential of this compound extends to various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and depression. Its ability to modulate neurotransmitter levels and reduce inflammation positions it as a promising candidate for further research.

Therapeutic Insights:

- Alzheimer’s Disease : this compound's role in enhancing NGF synthesis suggests it could help mitigate the progression of Alzheimer’s disease by supporting neuronal health .

- Depression : Studies have indicated that erinacine A-enriched Hericium erinaceum mycelium can reverse depressive-like behaviors in animal models, potentially linked to the action of this compound on neurotransmitter systems .

Comparative Analysis of Erinacines

To provide a clearer understanding of the effects of various erinacines, the following table summarizes key findings related to their biological activities:

| Compound | NGF Synthesis (pg/mL) | Neuroprotective Effects | Cognitive Enhancement Potential |

|---|---|---|---|

| Erinacine A | 250.1 ± 36.2 | Yes (reduces oxidative stress) | Moderate |

| Erinacine B | 129.7 ± 6.5 | Yes | Low |

| Erinacine C | 299.1 ± 59.6 | Yes (inhibits β-amyloid toxicity) | High |

| This compound | Not specified | Yes | High |

Chemical Reactions Analysis

Isolation and Characteristics

Erinacine Q was first isolated as a colorless, amorphous solid . The molecular formula was determined to be C27H42O8 based on High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) data .

Notable characteristics of this compound :

Chemical Reactions and Derivations

-

Derivation from Erinacine P: this compound can be chemically derived from erinacine P through reduction of the formyl group in erinacine P to a hydroxymethyl group . This conversion can be achieved using a reducing agent such as sodium borohydride (NaBH4) in methanol (MeOH) at 0°C .

-

Biotransformation: Research has demonstrated the biotransformation of labeled this compound into erinacine C via erinacine P in Hericium erinaceum .

Biosynthetic Relationship

From a biosynthetic standpoint, this compound is considered a precursor to erinacine P and other erinacines . this compound can be converted to erinacine P, which can then be transformed into erinacines B, A, T, and C .

The proposed biosynthesis of erinacines involves the following steps :

-

A C20 precursor is cyclized to form a cyathane 3,12-diene backbone.

-

Cytochrome P450 enzymes (CYPs) hydroxylate C14, the methyl group of C12, and C11 to form cyathatriol.

-

C11 of cyathatriol is acylated to form 11-O-acetyl cyathatriol.

-

11-O-acetyl cyathatriol is catalyzed by xylosyltransferase to form cyathane xyloside, known as this compound.

-

Oxidoreductase catalyzes the conversion of this compound to erinacine P, which may undergo non-enzymatic conversion to form erinacines B, A, T, and C.

Potential Biological Activity

Erinacines, including this compound, are known for stimulating the synthesis of nerve growth factor (NGF) . Erinacine A-enriched Hericium erinaceus mycelium has shown antidepressant-like effects in mice, modulating neurotransmitter levels and reducing immobility in stress-induced depression models . Further research may be warranted to explore this compound's specific role and potential therapeutic applications .

Preparation Methods

Extraction and Initial Fractionation

The fungal mycelium is subjected to solvent extraction using chloroform-ethanol (40:1) to solubilize erinacines. After filtration and concentration, the crude extract undergoes flash chromatography on silica gel with a gradient of chloroform-ethanol (40:1 to 5:1). This compound elutes earlier than erinacine P due to differences in polarity, with retention times of 13.1 and 18.9 minutes, respectively, under reversed-phase HPLC conditions.

Purification via Silica Gel Chromatography

The fraction containing this compound is further purified using silica gel flash chromatography. A mixture of chloroform-ethanol (40:1) yields this compound as a colorless amorphous solid. From 147.1 mg of crude extract, 34.1 mg of pure this compound is obtained, representing a 23.2% recovery.

Table 1: Isolation Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Extraction solvent | Chloroform-Ethanol (40:1) | |

| Silica gel eluent | Chloroform-Ethanol (40:1) | |

| Retention time (HPLC) | 13.1 minutes | |

| Yield | 34.1 mg from 147.1 mg crude |

Chemical Derivation from Erinacine P

This compound is synthesized from erinacine P through selective reduction of the C-17 formyl group to a hydroxymethyl group.

Reduction Protocol

A solution of erinacine P (11.1 mg, 0.0225 mmol) in methanol is treated with excess sodium borohydride (NaBH₄) at 0°C for 20 minutes. The reaction is quenched with aqueous acetone, extracted with ethyl acetate, and dried over anhydrous Na₂SO₄. The residue is purified via silica gel chromatography to yield this compound.

Table 2: Chemical Derivation of this compound from Erinacine P

Structural Confirmation

The reduction is confirmed by NMR and HR-FABMS:

-

¹H-NMR : The formyl proton signal (δ ~9.8 ppm) in erinacine P is replaced by a hydroxymethyl group (δ 4.08 ppm, 2H, br. s) in this compound.

-

HR-FABMS : Observed [M+Na]⁺ at m/z 517.2773 (calculated for C₂₇H₄₂O₈Na: 517.2777).

Biosynthetic Pathway Elucidation

This compound serves as a biosynthetic precursor to erinacine C. Isotopic labeling studies using [1-¹³C]-D-glucose traced the conversion of this compound to erinacine P and subsequently to erinacine C in Hericium erinaceum.

Isotope Incorporation

Table 3: Biosynthetic Steps from this compound to Erinacine C

| Step | Enzyme/Reaction | Product | Source |

|---|---|---|---|

| Oxidation at C-17 | Dehydrogenase | Erinacine P | |

| Cyclization | Cytochrome P450 | Erinacine C |

Analytical Characterization

Chromatographic Purity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.